![molecular formula C21H26O2 B14229767 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol CAS No. 500615-81-6](/img/structure/B14229767.png)
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is an organic compound with the molecular formula C21H26O2 It is characterized by the presence of a hydroxyphenyl group attached to a cyclohexyl ring, which is further connected to a propylphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenols.
科学研究应用
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexyl ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]phenol: Similar in structure but lacks the propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]methyl}phenol: Contains a methyl group instead of a propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]ethyl}phenol: Contains an ethyl group instead of a propyl group.
Uniqueness
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity and selectivity for specific targets.
属性
CAS 编号 |
500615-81-6 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h7-15,17,21-23H,2-6H2,1H3 |
InChI 键 |
IGOCSAIZDKFAAL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CCC(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


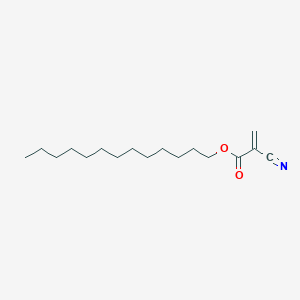
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
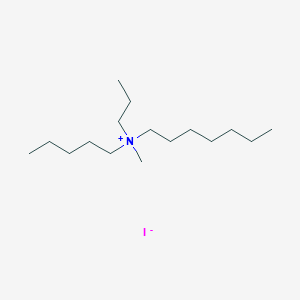
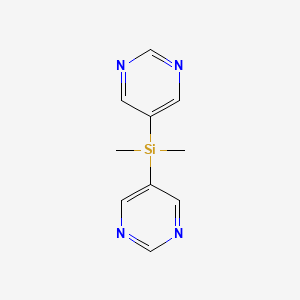
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
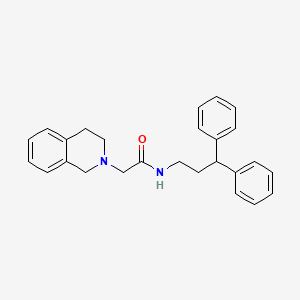
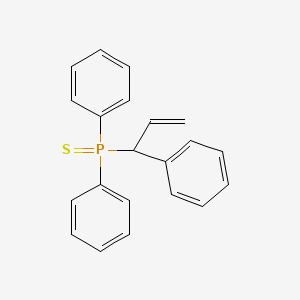
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
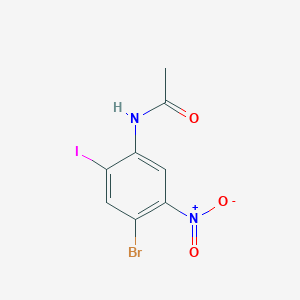
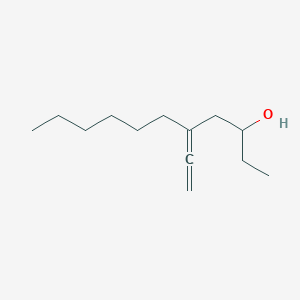

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
